molecular formula C12H6Cl3NO B1463397 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine CAS No. 1187165-23-6

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine

Cat. No.: B1463397
CAS No.: 1187165-23-6
M. Wt: 286.5 g/mol
InChI Key: FZYKWODROKLMON-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2-chloro group and a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups on the benzoyl and pyridine rings can be replaced by nucleophiles, such as amines or thiols.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool for studying enzyme interactions and biochemical pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and benzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3,5-dichlorobenzoyl)aniline
  • 2-Chloro-5-(3,5-dichlorobenzoyl)phenol
  • 2-Chloro-5-(3,5-dichlorobenzoyl)benzamide

Uniqueness

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is unique due to the presence of both a pyridine ring and a 3,5-dichlorobenzoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-9-3-8(4-10(14)5-9)12(17)7-1-2-11(15)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKWODROKLMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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